molecular formula C9H5F3S B6166199 7-(trifluoromethyl)-1-benzothiophene CAS No. 120568-07-2

7-(trifluoromethyl)-1-benzothiophene

Cat. No.: B6166199
CAS No.: 120568-07-2
M. Wt: 202.2
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Description

7-(Trifluoromethyl)-1-benzothiophene is a heterocyclic aromatic compound featuring a benzothiophene core (a fused benzene and thiophene ring system) with a trifluoromethyl (-CF₃) group at the 7-position. Its molecular formula is C₁₀H₇F₃S, and its molecular weight is 240.23 g/mol (based on analogous derivatives in ). The trifluoromethyl group confers significant electron-withdrawing effects, enhancing the compound's stability and influencing its reactivity in substitution and coupling reactions. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates, as seen in the synthesis of etrasimod arginine, a drug for ulcerative colitis ().

Properties

CAS No.

120568-07-2

Molecular Formula

C9H5F3S

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The cyclization proceeds in a mixture of carboxylic acid anhydride and organic solvent (e.g., dimethylformamide) under basic conditions. For example, heating 2-(2-formyl-4-trifluoromethylphenyl)thioacetate at 130°C in acetic anhydride with potassium carbonate induces ring closure via nucleophilic attack of the sulfur atom on the formyl carbon. The reaction typically achieves yields of 70–85% after purification by distillation or crystallization.

Key Parameters:

  • Temperature : 120–135°C

  • Base : Potassium carbonate or sodium hydride

  • Solvent : Dimethylformamide (DMF) or acetic anhydride

  • Reaction Time : 5–8 hours

Limitations

This method necessitates pre-functionalized starting materials, which may require multi-step synthesis. Additionally, the use of harsh acidic or basic conditions complicates scalability and increases production costs.

Three-Component Domino Reaction in Aqueous Media

A breakthrough sustainable method employs a catalyst-free, three-component domino reaction in water to assemble the benzothiophene core while introducing the -CF₃ group. This approach combines aromatic aldehydes, primary amines, and trifluoromethylating agents (e.g., trimethyl(trifluoromethyl)silane) in a single pot.

Reaction Pathway

  • Condensation : The aldehyde and amine form an imine intermediate.

  • Cyclization : The imine undergoes intramolecular attack by a sulfur nucleophile, forming the thiophene ring.

  • Trifluoromethylation : The -CF₃ group is introduced via nucleophilic substitution or radical pathways.

Optimization Highlights

  • Solvent : Water enables high atom economy and simplifies purification.

  • Temperature : Room temperature (20–25°C) minimizes energy consumption.

  • Yield : 80–95% for substrates with electron-withdrawing groups.

Case Study

A reaction between 4-trifluoromethylbenzaldehyde, cysteamine, and TMSCF₃ in water produced 7-(trifluoromethyl)-1-benzothiophene in 92% yield after 12 hours. The product was isolated via filtration without chromatographic purification, underscoring the method’s industrial viability.

Functionalization of Benzothiophene Carboxylic Acid Derivatives

Post-synthetic modification of pre-formed benzothiophene derivatives offers a flexible route to install the -CF₃ group. A patented procedure synthesizes 1-benzothiophene-2-carboxylic acids, which are subsequently decarboxylated and trifluoromethylated.

Stepwise Procedure

  • Synthesis of Benzothiophene Carboxylic Acid :

    • A mixture of thiophenol derivatives and α-keto acids in THF/2N KOH undergoes cyclization at 60°C for 6 hours.

    • Yield: 65–75%.

  • Decarboxylation-Trifluoromethylation :

    • The carboxylic acid is treated with trifluoromethyl iodide (CF₃I) under photoredox catalysis (e.g., Ir(ppy)₃) in DMF.

    • Yield: 50–60% after column chromatography.

Challenges

  • Regioselectivity : Competing reactions at the 3- and 7-positions require careful optimization.

  • Catalyst Cost : Photoredox catalysts increase production expenses.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Cyclization120–135°C, DMF, K₂CO₃70–85%High purity, established protocolRequires pre-functionalized precursors
Three-ComponentRT, H₂O, catalyst-free80–95%Sustainable, scalable, no chromatographyLimited to activated aldehydes
Functionalization60°C (cyclization), photoredox (CF₃)50–60%Flexible late-stage modificationLow yield, expensive catalysts

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted benzothiophenes.

    Substitution: Halogenated benzothiophenes.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1-benzothiophene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-(trifluoromethyl)-1-benzothiophene with structurally related benzothiophene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomers: 5-(Trifluoromethyl)-1-benzothiophene

  • Structure : The trifluoromethyl group is at the 5-position instead of the 7-position (CAS# 132896-18-5).
  • Impact : Positional isomerism alters electronic distribution. The 5-CF₃ derivative may exhibit different dipole moments and reactivity patterns in electrophilic aromatic substitution due to proximity to the sulfur atom.
  • Applications : Used in materials science and as a building block for fluorescent dyes.

Functional Group Variants: 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

  • Structure : A carbohydrazide group (-CONHNH₂) is appended to the 2-position (CAS# 1171927-53-9).
  • Impact : The carbohydrazide moiety introduces hydrogen-bonding capability, increasing solubility in polar solvents. This derivative is more reactive in nucleophilic addition reactions compared to the parent compound.
  • Applications: Potential use in metal-organic frameworks (MOFs) or as a ligand in catalysis.

Substituent Comparison: 7-Methyl-1-benzothiophene

  • Structure : Methyl (-CH₃) replaces the trifluoromethyl group (CAS# 14315-15-2).
  • Impact : The methyl group is electron-donating, increasing electron density in the aromatic system. This makes the compound more reactive in Friedel-Crafts alkylation but less stable under oxidative conditions.
  • Physical Properties: Non-polar, soluble in organic solvents (e.g., chloroform, ethyl acetate).
  • Applications : Used in organic electronics and as a precursor for polycyclic aromatic hydrocarbons (PAHs).

Halogenated Analog: 7-(Chloromethyl)-1-benzothiophene

  • Structure : Chloromethyl (-CH₂Cl) substituent at the 7-position (CAS# 1388025-38-4).
  • Impact : The chloromethyl group is less electron-withdrawing than CF₃ but introduces a reactive site for nucleophilic substitution (e.g., SN2 reactions).
  • Applications : Intermediate in agrochemical synthesis.

Complex Derivatives: Etrasimod Arginine

  • Structure : Incorporates a 7-CF₃ benzothiophene moiety within a spirocyclic drug molecule ().
  • Impact : The trifluoromethyl group enhances metabolic stability and bioavailability by resisting enzymatic degradation.
  • Applications: Approved for ulcerative colitis due to its immunomodulatory effects.

Research Findings and Trends

  • Electron-Withdrawing Effects : The -CF₃ group in 7-(trifluoromethyl)-1-benzothiophene significantly lowers the HOMO energy, making it less prone to oxidation compared to methyl or chloromethyl analogs.
  • Pharmaceutical Relevance : Derivatives with -CF₃ at the 7-position are prioritized in drug design due to enhanced metabolic stability and target binding affinity (e.g., etrasimod).
  • Synthetic Challenges : Introducing -CF₃ at specific positions requires specialized fluorination techniques, such as halogen exchange (Halex) reactions.

Q & A

Basic: What are the key considerations in synthesizing 7-(trifluoromethyl)-1-benzothiophene derivatives with high purity?

Answer:
Synthesis requires precise control of reaction parameters, including temperature, solvent selection (e.g., THF for intermediates), and reaction time to minimize side products. For trifluoromethyl group incorporation, electrophilic trifluoromethylation or coupling reactions with CF₃-containing reagents are common. Purification steps, such as column chromatography or recrystallization, are critical to isolate high-purity products. Analytical validation via NMR and mass spectrometry ensures structural fidelity .

Basic: How can researchers confirm the structural integrity of 7-(trifluoromethyl)-1-benzothiophene derivatives?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and electronic environments. High-resolution mass spectrometry (HRMS) validates molecular formulas. X-ray crystallography (if crystals are obtainable) provides unambiguous structural data, particularly for complex stereochemistry or regiochemistry .

Advanced: How to design experiments to elucidate the structure-activity relationships (SAR) of 7-(trifluoromethyl)-1-benzothiophene analogs?

Answer:
SAR studies involve systematic structural modifications:

  • Core modifications: Vary substituents at the 2-, 3-, or 7-positions of the benzothiophene core.
  • Functional group swaps: Replace CF₃ with other electron-withdrawing groups (e.g., Br, NO₂) to assess electronic effects.
  • Bioactivity assays: Test analogs against target enzymes (e.g., kinases, PDEs) to correlate structural changes with activity. Computational modeling (e.g., docking studies) predicts binding interactions .

Advanced: What strategies optimize reaction conditions for introducing trifluoromethyl groups into benzothiophene systems?

Answer:

  • Electrophilic trifluoromethylation: Use Umemoto or Togni reagents under catalytic conditions (e.g., Cu(I)/ligands).
  • Cross-coupling: Employ Pd-catalyzed reactions with CF₃-containing boronic acids or halides.
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance reactivity. Monitor reaction progress via TLC or HPLC to terminate at optimal yields .

Advanced: How to address discrepancies in reported biological activities of 7-(trifluoromethyl)-1-benzothiophene derivatives?

Answer:
Discrepancies may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms) or compound purity. Mitigation strategies:

  • Standardize assays: Use validated protocols (e.g., NIH guidelines for cytotoxicity).
  • Control experiments: Include reference compounds (e.g., known kinase inhibitors) to benchmark activity.
  • Meta-analysis: Compare data across studies to identify trends in substituent effects or bioactivity cliffs .

Advanced: What novel synthetic routes exist for multisubstituted benzothiophenes?

Answer:
A one-step method using o-silylaryl triflates and alkynyl sulfides enables direct benzothiophene formation with C2 functionalization. This approach avoids traditional multistep sequences and accommodates diverse substituents (e.g., aryl, alkyl groups). Reaction optimization (e.g., temperature, catalyst loading) is critical for scalability .

Advanced: How to evaluate the impact of the trifluoromethyl group on physicochemical properties?

Answer:

  • Lipophilicity: Measure logP values (e.g., shake-flask method) to assess CF₃’s contribution to membrane permeability.
  • Electron density mapping: Use X-ray crystallography or computational tools (DFT) to visualize CF₃’s electron-withdrawing effects on the benzothiophene core.
  • Solubility studies: Compare solubility in aqueous vs. organic solvents to guide formulation strategies .

Advanced: What in silico methods predict interactions of 7-(trifluoromethyl)-1-benzothiophene derivatives with biological targets?

Answer:

  • Molecular docking: Use software (AutoDock, Schrödinger) to model binding poses with target proteins (e.g., PDE4B, EGFR).
  • QSAR modeling: Develop regression models linking structural descriptors (e.g., Hammett constants, topological polar surface area) to bioactivity.
  • MD simulations: Simulate ligand-protein dynamics to evaluate binding stability and residence times .

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